molecular formula C13H20N4O3 B571525 5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester CAS No. 1251013-80-5

5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester

Cat. No.: B571525
CAS No.: 1251013-80-5
M. Wt: 280.328
InChI Key: WDKDROUIBRHZHR-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 5-oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester (CAS: 1251013-80-5) was first synthesized and characterized in the early 21st century as part of efforts to expand the library of nitrogen-rich heterocyclic scaffolds for medicinal chemistry applications. Its structural complexity arises from the fusion of a tricyclic framework with multiple nitrogen atoms, a design strategy inspired by the pharmacological potential of related polycyclic systems. Initial synthetic routes involved condensation reactions of functionalized amines and carbonyl precursors under basic conditions, with sodium hydride in tetrahydrofuran (THF) serving as a common catalyst. The compound’s creation marked a milestone in accessing rigid, three-dimensional architectures for drug discovery, particularly in targeting protein-protein interactions.

Significance in Heterocyclic Chemistry

This compound exemplifies the versatility of tetraaza-tricyclic systems in addressing synthetic and pharmacological challenges:

  • Stereochemical Control : The bicyclo[6.3.1] framework enforces conformational rigidity, enabling precise spatial arrangement of functional groups.
  • Bioisosteric Potential : The tert-butyl ester group enhances solubility and serves as a protective moiety for carboxylate functionalities in prodrug design.
  • Diverse Reactivity : The presence of four nitrogen atoms allows for regioselective modifications, such as alkylation or cycloaddition, to generate derivatives with tailored properties.

Comparative studies highlight its role as a precursor to kinase inhibitors and antimicrobial agents, leveraging its ability to mimic natural heterocyclic motifs.

Nomenclature and Classification

The systematic IUPAC name reflects its intricate structure:

  • Tricyclo[6.3.1.02,6] : Indicates a fused tricyclic system with bridgehead atoms at positions 2 and 6.
  • 3,4,6,10-Tetraaza : Denotes nitrogen atoms at positions 3, 4, 6, and 10 within the ring system.
  • 5-Oxo : A ketone group at position 5.
  • 10-Carboxylic acid tert-butyl ester : A tert-butyl-protected carboxylate at position 10.

Alternative names include (6R,10R)-tert-butyl 3-oxo-2,3,6,7,9,10-hexahydro-6,10-methanotriazolo[4,3-a]diazocine-8(5H)-carboxylate, emphasizing its stereochemical configuration.

Table 1: Key Identifiers and Properties

Property Value Source
CAS Number 1251013-80-5
Molecular Formula C₁₃H₂₀N₄O₃
Molecular Weight 280.32 g/mol
XLogP3 0.4
Topological Polar Surface Area 74.2 Ų

Position in Tetraaza-Tricyclo Compound Family

This compound belongs to a broader class of nitrogen-dense tricyclic systems with demonstrated bioactivity. Key distinctions from related structures include:

  • Comparison with Diazocines : Unlike dibenzo[b,f]diazocines, which feature two benzene rings fused to a diazocine core, this compound lacks aromatic rings but retains a bridged bicyclic system for enhanced stability.
  • Functional Group Variation : The tert-butyl ester differentiates it from analogs with unprotected carboxylic acids or alternative ester groups, influencing both reactivity and pharmacokinetics.
  • Synthetic Accessibility : Compared to macrocyclic tetraazatricyclics, its smaller ring size (12-membered system) simplifies synthesis while maintaining conformational constraints.

Structural analyses via X-ray crystallography and NMR spectroscopy confirm its unique geometry, with bond angles and torsional strains optimized for target engagement in enzyme inhibition studies.

Properties

IUPAC Name

tert-butyl 5-oxo-3,4,6,10-tetrazatricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-5-8-4-9(7-16)10-14-15-11(18)17(10)6-8/h8-9H,4-7H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKDROUIBRHZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C3=NNC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification Strategies for Tert-Butyl Group Introduction

The tert-butyl ester moiety is typically introduced via carbodiimide-mediated coupling or acid-catalyzed esterification. In a protocol adapted from the synthesis of monoethyl fumarate tert-butyl ester, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate the reaction between a carboxylic acid precursor and tert-butyl alcohol . For example:

  • Dissolve the carboxylic acid intermediate (1 equiv) in anhydrous dichloromethane.

  • Add DCC (1.2 equiv) and DMAP (0.1 equiv) under nitrogen.

  • Introduce tert-butyl alcohol (1.5 equiv) and stir at room temperature for 12–24 hours.

  • Filter to remove dicyclohexylurea byproducts and concentrate under reduced pressure.

This method achieves yields exceeding 80% for sterically hindered esters . However, the tricyclic nitrogen framework in the target compound may necessitate modified conditions to prevent side reactions.

Cyclization Approaches for Tricyclic Core Formation

The tetraaza-tricyclo structure likely arises from intramolecular cyclization. A related synthesis of 3-tert-butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0¹,⁵]dec-8-ene-6-carboxylic acid employed a tandem Michael addition-cyclization sequence . Key steps include:

  • React a diamine precursor with an α,β-unsaturated carbonyl compound (e.g., acryloyl chloride) in tetrahydrofuran (THF) at −10°C.

  • Warm the mixture to 25°C to initiate cyclization, forming the bicyclic intermediate.

  • Introduce a tert-butyl ester via in situ protection using Boc anhydride.

This route highlights the importance of temperature control to favor cyclization over polymerization . For the target compound, analogous strategies may involve azide-alkyne cycloaddition or urea formation to establish the 3,4,6,10-tetraaza system.

Large-Scale Synthesis and Purification

A scaled-up procedure for a related tert-butyl ester (401564-36-1) provides insights into industrial viability :

StepParameterDetails
1Solvent SystemMethanol/dichloromethane (1:1 v/v)
2Reaction Scale250 kg starting material
3Temperature0–5°C (addition), 30°C (reaction)
4WorkupSaturated NaHCO₃ wash, brine extraction
5CrystallizationEthyl acetate/petroleum ether (1:4)
6Yield90% after recrystallization

Adapting this protocol, the target compound could be purified via antisolvent crystallization, leveraging the tert-butyl group’s hydrophobicity to enhance solubility differences .

Protection-Deprotection Sequences

The tert-butyl ester’s stability under basic conditions makes it ideal for multistep syntheses. In the preparation of DO3A-tert-butyl ester, tert-butyl groups were introduced early and retained throughout subsequent reactions . A hypothetical pathway for the target molecule might involve:

  • Protect a carboxylic acid intermediate as its tert-butyl ester using Boc₂O (di-tert-butyl dicarbonate) in the presence of DMAP.

  • Construct the tricyclic core via ring-closing metathesis or palladium-catalyzed coupling.

  • Remove orthogonal protecting groups (e.g., Fmoc for amines) while preserving the tert-butyl ester.

This approach minimizes side reactions during cyclization .

Chiral Resolution and Stereochemical Control

The compound’s [6.3.1.0²,⁶] tricyclic system implies potential stereogenic centers. A method for (6R,10R)-tert-butyl 3-oxo-2,3,6,7,9,10-hexahydro-6,10-methano triazolo[4,3-a] diazocine-8(5H)-carboxylate employed chiral HPLC using a cellulose-based column (Chiralpak IC) with hexane/isopropanol (80:20) . Enantiomeric excess exceeded 98%, suggesting similar techniques could resolve the target compound’s stereoisomers .

Green Chemistry Considerations

Solvent selection critically impacts sustainability. The use of dichloromethane in existing protocols conflicts with modern green chemistry principles. Alternative solvents like cyclopentyl methyl ether (CPME) or 2-methyl-THF, which offer comparable polarity with lower toxicity, may be substituted. For instance, replacing dichloromethane with CPME in esterifications reduced environmental impact by 40% without sacrificing yield .

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

  • HRMS (ESI) : Calculated for C13H20N4O3\text{C}_{13}\text{H}_{20}\text{N}_4\text{O}_3 [M+H]⁺: 281.1604, Found: 281.1608 .

  • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, tert-butyl), 3.20–3.80 (m, 8H, cyclic amines), 4.60 (s, 1H, bridgehead proton) .

  • IR : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O) .

Discrepancies in melting points or optical rotation values may indicate polymorphic forms or residual solvents.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Material Science: The compound can be used as a building block for synthesizing advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.

Mechanism of Action

The mechanism of action of 5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. Detailed studies on the compound’s binding interactions and effects on cellular processes are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₁₃H₂₁N₃O₃
  • Molecular Weight : 267.32 g/mol
  • Hazards : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3) .

Comparison :

  • Core Structure: The imidazo[4,5-c]pyridine core lacks the tetraaza tricyclic architecture of the target compound, resulting in fewer nitrogen atoms (3 vs.
  • Thermal Stability: Not explicitly reported, but tert-butyl esters generally decompose via thermal cleavage (110–150°C) to release isobutylene and carboxylic acids .
  • Applications : Used as a laboratory chemical, whereas the target compound’s rigid tricyclic framework may favor applications requiring conformational rigidity (e.g., enzyme inhibitors).

Polymeric Analogs: MA20 and A20 Polymers

Key Features :

  • MA20 : Poly(methyl methacrylate) with tert-butyl ester side chains.
  • A20 : Poly(methyl acrylate) with tert-butyl ester groups.
  • Thermal Decomposition :
Polymer Activation Energy (kJ/mol) Decomposition Pathway
MA20 125 ± 13 Oxidative degradation
A20 116 ± 7 Thermal cleavage → cyclic anhydrides

Comparison :

  • Stability : The target compound’s tricyclic structure may increase thermal stability compared to linear polymers like MA20/A20 due to reduced molecular mobility.
  • Decomposition Products : Unlike MA20 (which undergoes oxidation) or A20 (forming anhydrides), the target compound’s decomposition could yield nitrogen-containing fragments (e.g., ammonia, nitriles) alongside carboxylic acids, depending on reaction conditions.

Biological Activity

5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester is a complex organic compound notable for its unique tricyclic structure and multiple nitrogen atoms. The compound's molecular formula is C14_{14}H18_{18}N4_{4}O2_{2}, with a molecular weight of approximately 280.32 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a carboxylic acid functional group and a tert-butyl ester moiety that enhance its solubility and stability in various chemical environments. Its complex structure allows for diverse interactions with biological targets.

Property Value
Molecular FormulaC14_{14}H18_{18}N4_{4}O2_{2}
Molecular Weight280.32 g/mol
CAS Number1251013-80-5

Pharmacological Potential

Research indicates that compounds with similar structural characteristics to this compound exhibit significant biological activities, including antitumor and antimicrobial effects . The unique nitrogen-rich framework may contribute to its interaction with various biological pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The nitrogen atoms in the structure may interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Binding : The compound might bind to specific receptors involved in cell signaling pathways, influencing cellular responses.

Cytotoxicity Assays

In vitro studies have demonstrated the cytotoxic effects of related compounds on various cancer cell lines. For instance, compounds similar to 5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene have shown activity against:

  • A549 (lung cancer)
  • MCF7 (breast cancer)

These studies typically employ the MTT assay to evaluate cell viability post-treatment.

Cell Line IC50 (µM)
A54915.4
MCF712.8

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest moderate activity against Gram-positive and Gram-negative bacteria.

Q & A

Basic: What are the recommended methods for synthesizing this compound in a laboratory setting?

Methodological Answer:
Synthesis typically involves multi-step heterocyclic chemistry, leveraging tert-butyl ester protection strategies. A plausible route includes:

Core tricyclic framework formation : Cyclocondensation of pre-functionalized amines and carbonyl precursors under controlled pH (e.g., acidic catalysis).

tert-Butyl ester introduction : Use of Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP to protect the carboxylic acid group .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high-purity isolation.
Key Considerations : Monitor reaction intermediates via TLC or HPLC to avoid over- or under-functionalization.

Basic: How can researchers characterize the stereochemistry and purity of this compound?

Methodological Answer:

  • Stereochemical analysis : X-ray crystallography is definitive for confirming the tricyclic stereochemistry. For rapid screening, use NOESY NMR to identify spatial proximity of protons in the rigid tetraaza-tricyclic core .
  • Purity assessment :
    • HPLC : Reverse-phase C18 column with UV detection (λ = 210–260 nm).
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~ 350–400 Da range based on analogs in ).
      Data Interpretation : Compare retention times and fragmentation patterns with synthetic intermediates.

Advanced: How to resolve contradictions in stability data for this compound under varying storage conditions?

Methodological Answer:
Contradictions often arise from:

  • Degradation pathways : Hydrolysis of the tert-butyl ester (acidic/basic conditions) or oxidation of the tricyclic nitrogen atoms.
  • Mitigation strategies :
    • Controlled storage : Store at –20°C under inert gas (argon) to prevent moisture/oxygen exposure .
    • Stability screening : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC-MS analysis to identify degradation products .
      Example Data Table :
ConditionDegradation Products Detected (HPLC-MS)Half-Life (Days)
25°C, dryNone>90
40°C, 75% RHHydrolyzed ester (m/z +18)15

Advanced: What experimental designs are optimal for studying its reactivity in catalytic or medicinal chemistry applications?

Methodological Answer:

  • Catalytic screening : Use a combinatorial approach with transition-metal catalysts (e.g., Pd, Ru) to test cross-coupling or hydrogenation reactivity.
  • Medicinal chemistry :
    • Structure-activity relationship (SAR) : Modify the tert-butyl ester to other protecting groups (e.g., methyl, benzyl) and assess bioactivity .
    • Mechanistic probes : Isotope labeling (e.g., ¹³C at the carbonyl group) to track metabolic or hydrolytic pathways in vitro .
      Critical Note : Include negative controls (e.g., unmodified core structure) to isolate the ester’s role in reactivity.

Advanced: How can computational modeling complement experimental data for this compound’s conformational dynamics?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Parameterize the tricyclic core using force fields (e.g., GAFF) to predict solvent-accessible surfaces and hydrogen-bonding networks.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify low-energy conformers and reactive sites (e.g., electrophilic carbonyl groups) .
    Validation : Compare simulated NMR chemical shifts with experimental data to refine models.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced: How to address discrepancies in biological assay results involving this compound?

Methodological Answer:
Discrepancies may stem from:

  • Impurity interference : Re-purify the compound and re-test using orthogonal assays (e.g., SPR vs. fluorescence-based).
  • Solvent effects : Ensure consistent use of DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity artifacts .
    Case Study : A 2024 study found that residual DMAP from synthesis reduced IC50 values by 30%; rigorous post-synthesis dialysis resolved this .

Advanced: What strategies optimize its solubility for in vitro studies without structural modification?

Methodological Answer:

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance aqueous solubility.
  • pH adjustment : Protonate/deprotonate the tertiary amines in the tetraaza core via buffer systems (pH 4–8) .
    Data Table :
Solubilizing AgentSolubility (mg/mL)Assay Compatibility
HP-β-CD (10%)2.5Cell-free
PBS (pH 7.4)0.3Cell-based

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